Cristacarpin
Overview
Description
Cristacarpin is a natural product obtained from the stem bark of Erythrina suberosa. It is a prenylated pterocarpan, a group of phytochemicals known for their anti-cancer activity against diverse tumors . This compound has been studied for its ability to promote endoplasmic reticulum stress, leading to sub-lethal reactive oxygen species generation and triggering senescence in cancer cells .
Mechanism of Action
Cristacarpin is a natural product obtained from the stem bark of Erythrina suberosa . It has been studied for its various biological effects, particularly its role in promoting endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) generation .
Target of Action
The primary target of this compound is the endoplasmic reticulum (ER) . The ER is an organelle that plays a crucial role in protein synthesis and folding, lipid metabolism, and calcium homeostasis. This compound promotes ER stress, leading to the generation of reactive oxygen species (ROS) .
Mode of Action
This compound interacts with the ER to induce stress, which leads to the generation of sub-lethal ROS . This ROS generation eventually triggers senescence in pancreatic and breast cancer cells by blocking the cell cycle in the G1 phase . The modulation in p21 waf1 by anti-proliferative this compound was confirmed to be ROS dependent .
Biochemical Pathways
The biochemical pathway affected by this compound involves the ROS-dependent activation of the MAP kinase pathway . This pathway is crucial for various cellular processes, including growth, differentiation, and stress response. This compound treatment induces p38MAPK, indicating the ROS-dependent activation of this pathway .
Result of Action
The result of this compound’s action is the induction of premature senescence in cancer cells . This is characterized by an upregulation of p21 waf1, enlarged and flattened morphology, increased volume, granularity, and formation of heterochromatin foci . These features are all hallmarks of senescence .
Biochemical Analysis
Biochemical Properties
Cristacarpin promotes ER stress, leading to sub-lethal ROS generation . This interaction with ROS is a key aspect of its biochemical properties. The modulation in p21waf1 by anti-proliferative this compound was found to be ROS dependent .
Cellular Effects
This compound has significant effects on various types of cells, particularly pancreatic and breast cancer cells . It triggers senescence in these cells through blocking the cell cycle in the G1 phase . The majority of this compound-treated cells showed characteristic p21waf1 upregulation along with enlarged and flattened morphology .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It promotes ER stress-regulated ROS generation, which triggers cells toward cell cycle arrest, leading to premature senescence by p53-independent upregulation of p21waf1 . Moreover, this compound treatment induced p38MAPK, indicating the ROS-dependent activation of the MAP kinase pathway .
Preparation Methods
Cristacarpin is isolated from the air-dried and finely powdered stem bark of Erythrina suberosa. The extraction process involves using a mixture of dichloromethane and methanol (1:1) at room temperature for 12 hours. The extract is then concentrated to dryness in a vacuum to yield a dark brown semi-solid .
Chemical Reactions Analysis
Cristacarpin undergoes various chemical reactions, including:
Oxidation: This compound promotes reactive oxygen species generation, leading to oxidative stress in cells.
Substitution: This compound can interact with various cellular components, leading to changes in cell cycle regulation and senescence.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidative stress and N-acetyl-L-cysteine for reduction . The major products formed from these reactions are reactive oxygen species and senescent cells .
Scientific Research Applications
Cristacarpin has several scientific research applications, including:
Comparison with Similar Compounds
Cristacarpin is unique among prenylated pterocarpans due to its specific ability to induce endoplasmic reticulum stress and reactive oxygen species generation. Similar compounds include:
Resveratrol: Known for its anti-cancer properties and ability to induce oxidative stress.
Genistein: Another prenylated pterocarpan with anti-cancer activity.
Daidzein: Similar to genistein, it has anti-cancer properties and can induce oxidative stress.
This compound stands out due to its specific mechanism of action involving endoplasmic reticulum stress and p21 waf1 upregulation .
Properties
IUPAC Name |
9-methoxy-10-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-6-14-17(24-3)9-8-16-19(14)26-20-15-7-5-13(22)10-18(15)25-11-21(16,20)23/h4-5,7-10,20,22-23H,6,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPYEBFYLDGZKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC3C2(COC4=C3C=CC(=C4)O)O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74515-47-2 | |
Record name | Cristacarpin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034025 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Cristacarpin?
A1: this compound exhibits several interesting biological activities. It has shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus [, , ]. Additionally, it displays moderate but selective activity towards DNA repair-deficient yeast mutants []. Furthermore, research suggests that this compound might play a role in promoting premature senescence in cells by activating the p21waf-1 protein through a mechanism involving endoplasmic reticulum stress and reactive oxygen species generation [, ]. this compound has also demonstrated potential in an experimental model of uveitis, where it exhibited preventive effects potentially by targeting the NF-κB pathway [].
Q2: What is the structural characterization of this compound?
A2: While the provided abstracts don't explicitly detail the molecular formula and weight of this compound, they consistently describe it as a prenylated pterocarpan [, , , ]. Pterocarpans are a class of isoflavonoids characterized by a specific tetracyclic ring system. The term "prenylated" indicates the presence of a prenyl group, a branched five-carbon unit, attached to this core structure. Unfortunately, the specific spectroscopic data (NMR, IR, UV, etc.) are not provided in the abstracts.
Q3: From which natural sources can this compound be isolated?
A3: this compound has been identified in several plant species, primarily within the Erythrina genus. Studies have reported its isolation from the bark of Erythrina burana [] and Erythrina lysistemon [], the twigs and leaves of Erythrina subumbrans [], and the fungus-inoculated leaflets of Erythrina sandwicensis []. This suggests that this compound might play a role in the plant's defense mechanisms.
Q4: What is known about the Structure-Activity Relationship (SAR) of this compound and related compounds?
A4: Although specific SAR studies focusing solely on this compound are not detailed in the provided abstracts, research on related prenylated (iso)flavonoids from Erythrina species offers some insights []. The presence and position of prenyl groups appear crucial for antimicrobial activity. Additionally, hydroxyl groups at positions 5 and 7 in ring A and 4' in ring B of the isoflavonoid structure seem to be associated with enhanced potency against Staphylococcus aureus []. Further investigation is needed to fully elucidate the SAR of this compound and optimize its structure for specific applications.
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